Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester

Description

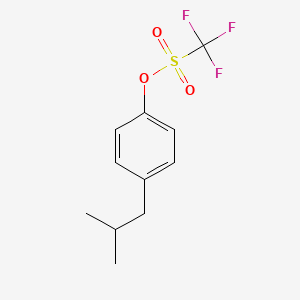

Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester (IUPAC name) is a trifluoromethanesulfonic acid (triflic acid) derivative where the triflate group (-SO₃CF₃) is esterified to a para-substituted phenyl ring bearing a 2-methylpropyl (isobutyl) group. This compound belongs to the class of aryl triflates, which are widely used in organic synthesis as electrophilic intermediates or leaving groups due to the strong electron-withdrawing nature of the triflate moiety.

Properties

CAS No. |

145624-58-4 |

|---|---|

Molecular Formula |

C11H13F3O3S |

Molecular Weight |

282.28 g/mol |

IUPAC Name |

[4-(2-methylpropyl)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C11H13F3O3S/c1-8(2)7-9-3-5-10(6-4-9)17-18(15,16)11(12,13)14/h3-6,8H,7H2,1-2H3 |

InChI Key |

PKJWTXIXLYRBHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid esters can involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The ester group can be substituted by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and the corresponding alcohol under acidic or basic conditions.

Oxidation and Reduction: Although less common, the compound can participate in oxidation-reduction reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Hydrolysis: Methanesulfonic acid and the corresponding alcohol.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester is characterized by its trifluoromethyl group, which imparts unique chemical properties that enhance its reactivity and solubility in various organic solvents. The structural formula can be represented as:

Applications in Organic Synthesis

2.1. Reagent in Chemical Reactions

This compound serves as a valuable reagent in organic chemistry, particularly in nucleophilic substitutions and electrophilic aromatic substitutions. Its trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it suitable for various synthetic pathways.

Case Study: Synthesis of Trifluoromethylated Compounds

In a recent study, this compound was employed to synthesize novel trifluoromethylated compounds through a one-pot reaction with various nucleophiles. The results indicated high yields and selectivity, demonstrating the compound's utility in generating complex molecules with potential pharmaceutical applications .

Pharmaceutical Applications

3.1. Drug Development

The compound has been investigated for its potential role in drug development due to the presence of the trifluoromethyl group, which is known to enhance metabolic stability and bioavailability of drug candidates.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer activity. In vitro studies revealed that these derivatives inhibited cancer cell proliferation through apoptosis pathways, highlighting their potential as lead compounds in anticancer therapy .

Environmental Applications

4.1. Environmental Monitoring

Methanesulfonic acid esters are being explored for their role in environmental monitoring due to their stability and low volatility. They can be used as markers for pollution studies involving industrial effluents.

Case Study: Fate and Transport Studies

A study conducted on the environmental fate of methanesulfonic acid esters indicated that they could persist in aquatic environments but showed low bioaccumulation potential. This information is crucial for assessing the ecological risks associated with their use in industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethanesulfonyl group into target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Observations:

Electron-Withdrawing Groups: Ortho-substituted analogs (e.g., 2-isobutyrylphenyl triflate) exhibit higher electrophilicity due to proximity effects, accelerating nucleophilic substitution reactions .

Physical Properties :

- Boiling Points : Triflate esters with bulky substituents (e.g., 2-phenylethyl-oxazolyl triflate) have higher predicted boiling points (~384°C) due to increased molecular weight and polarity .

- Density : Aryl triflates typically exhibit densities >1.4 g/cm³ (e.g., 1.457 g/cm³ for 2-phenylethyl-oxazolyl triflate) .

Biological Activity

Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester, commonly referred to as a trifluoromethylated compound, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological effects, including its antibacterial and anticancer properties, as well as its mechanism of action based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a methanesulfonic acid moiety and a phenyl ring substituted with a 2-methylpropyl group. This unique structure contributes to its distinct biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of trifluoromethylated compounds. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains. In a comparative study, the minimum inhibitory concentrations (MICs) of several trifluoromethylated compounds were evaluated against Bacillus mycoides, Escherichia coli, and Candida albicans. Notably, one compound exhibited an MIC of 4.88 µg/mL , showcasing potent antibacterial effects .

Anticancer Activity

The anticancer potential of methanesulfonic acid esters has been explored in various human cancer cell lines. A study indicated that certain trifluoromethylated derivatives showed better inhibitory concentrations (IC50 values) than the standard chemotherapeutic agent Doxorubicin across multiple cancer types, including lung (A549), colon (HCT116), and prostate (PC3) cancers. For example, one derivative achieved an IC50 of 22.4 μM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 μM .

The biological activity of methanesulfonic acid esters is often attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and alters electronic properties, facilitating interaction with biological targets. The trifluoromethyl group can form multipolar interactions with target proteins, increasing binding affinity and potency .

Case Studies

- Study on Antibacterial Efficacy : A series of experiments conducted on various strains demonstrated that compounds similar to methanesulfonic acid esters possess significant antibacterial properties, particularly against gram-negative bacteria.

- Anticancer Potency Assessment : In vitro tests on eight human cancer cell lines revealed that derivatives containing the trifluoromethyl group exhibited superior cytotoxicity compared to conventional drugs, suggesting their potential as novel anticancer agents.

Data Summary

| Compound Type | MIC (µg/mL) | IC50 (μM) | Target Organism/Cancer Type |

|---|---|---|---|

| Trifluoromethylated Compound | 4.88 | 22.4 | Bacillus mycoides / PACA2 |

| Doxorubicin | - | 52.1 | PACA2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.